![molecular formula C15H13N5OS2 B3007141 N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097914-31-1](/img/structure/B3007141.png)

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

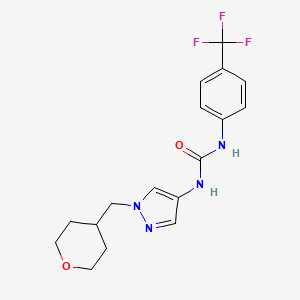

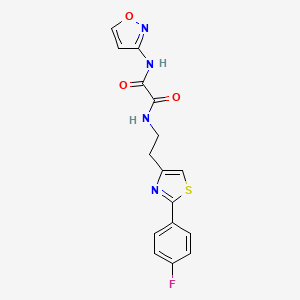

The compound is a complex organic molecule that includes several interesting substructures, such as a thiophene ring, a thiazole ring, an azetidine ring, and a pyridazine ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Thiazole is a similar five-membered ring but contains a nitrogen atom in addition to sulfur . Azetidine is a four-membered ring containing three carbon atoms and a nitrogen atom . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing structures like thiophene and thiazole . For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Similarly, a method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The orientation of the thiazole ring towards the target site could be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For example, thiophene derivatives can undergo a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, thiophene and its derivatives are known to exhibit a variety of properties and applications .Applications De Recherche Scientifique

I have conducted a search and found information on various thiophene derivatives and their applications, which can help infer potential applications for N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine. Below are six unique fields where this compound could potentially be applied:

Antibacterial Agents

Thiophene derivatives have shown significant inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections .

Anti-inflammatory Agents

Some thiophene compounds act as anti-inflammatory agents. The structural features of N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine could be optimized to enhance its anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Agents

Thiophene derivatives have been studied for their potential anticancer properties. Morphological and nuclear changes in tumor cells after treatment with certain thiophene compounds have been compared with reference drugs like doxorubicin. This suggests that the compound could be investigated for its efficacy against cancer cells .

Fungicidal Agents

The presence of a chloro group at specific positions on thiophene derivatives has been found to increase fungicidal activity. The compound N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine could be modified to include such groups, potentially leading to new fungicides .

Serotonin Antagonists

Thiophene derivatives have been used in the treatment of Alzheimer’s disease as serotonin antagonists. The compound could be explored for its potential use in neurodegenerative disease treatment by modulating serotonin pathways .

Metal Complex Formation

Thiophene compounds have been used to synthesize metal complexes with specific geometries. The compound N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine could be investigated for its ability to form complexes with metals, which may have applications in catalysis or material science .

Mécanisme D'action

Target of Action

Compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .

Orientations Futures

Propriétés

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHOMLYJYAXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)

![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)